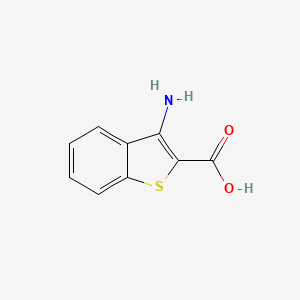

3-Amino-1-benzothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMBCKNGJAKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371649 | |

| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40142-71-0 | |

| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Amino-1-benzothiophene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-amino-1-benzothiophene-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and material science. The document details key synthesis methodologies, including the Gewald reaction, the Fiesselmann synthesis, and a modern approach utilizing 2-halobenzonitriles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of benzothiophene derivatives.

Introduction

This compound and its esters are important intermediates in the synthesis of a wide range of biologically active compounds. The benzothiophene scaffold is a prominent feature in numerous pharmaceuticals, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the amino and carboxylic acid functionalities at the 2 and 3 positions, respectively, provides versatile handles for further chemical modifications, making this molecule a valuable synthon in drug discovery and development. This guide explores the most common and effective methods for the preparation of this key intermediate.

Synthesis Pathways

Three principal synthetic routes for this compound and its derivatives are discussed in detail below. Each section includes a description of the pathway, a detailed experimental protocol, and a visualization of the reaction scheme.

The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the benzothiophene core, a cyclic ketone precursor is utilized. While a specific protocol for the direct synthesis of this compound via the Gewald reaction is not extensively detailed in the literature, a general methodology can be adapted from known procedures for similar 2-aminothiophene syntheses.

A mixture of an appropriate cyclohexanone derivative (1.0 eq.), an alkyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF). A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. Subsequent hydrolysis of the resulting ester under basic conditions would yield the target carboxylic acid.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxythiophenes, which can be adapted to produce 3-aminothiophenes when a nitrile-containing substrate is used. A key patent describes the synthesis of 3-aminothiophene-2-carboxylic acid esters from α,β-dihalopropionitriles and thioglycolic acid esters in the presence of a base.

To a cooled suspension of sodium methylate (1.1 eq.) in diethyl ether, a solution of methyl thioglycolate (1.0 eq.) in diethyl ether is added with stirring. Subsequently, α,β-dichloropropionitrile (1.0 eq.) is added to the reaction mixture. The reaction proceeds with the elimination of hydrogen halide to form the methyl 3-aminothiophene-2-carboxylate. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by distillation or recrystallization from methanol. The resulting ester can be hydrolyzed to the carboxylic acid by heating with aqueous sodium hydroxide, followed by acidification.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-1-benzothiophene-2-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and materials science applications. This document collates available data on its chemical identity and properties, alongside detailed experimental protocols for its synthesis and potential biological signaling pathways.

Core Physicochemical Data

Quantitative data for this compound is not extensively available in public literature. The following table summarizes its fundamental properties and includes data for isomeric analogs to provide a comparative context. Researchers should note that the properties of isomers can differ significantly.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂S | [1][2][3] |

| Molecular Weight | 193.22 g/mol | [1][2][3] |

| Melting Point | Data not available | |

| Melting Point of Isomer (5-Amino-1-benzothiophene-2-carboxylic acid) | 274-276 °C | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Generally soluble in polar organic solvents.[4] | |

| logP (Calculated) | Data not available | |

| Calculated XLogP3 of Isomer (3-Amino-1-benzothiophene-5-carboxylic acid) | 1.8 | [5] |

| CAS Number | 40142-71-0 | [1] |

Biological and Chemical Significance

This compound and its derivatives have garnered interest in the scientific community due to their diverse biological activities. Preliminary studies have indicated its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.[1][6] The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry, appearing in drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole. The unique arrangement of the amino and carboxylic acid functional groups on the benzothiophene core makes it a versatile building block for the synthesis of more complex molecules.[1]

Derivatives of benzothiophene-2-carboxylic acid have been identified as inhibitors of key enzymes in cellular signaling pathways, such as myeloid cell leukemia 1 (Mcl-1) and branched-chain α-ketoacid dehydrogenase kinase (BDK), highlighting their therapeutic potential.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-Amino-1-benzothiophene-2-carboxylate

This protocol is adapted from general methods for the rapid synthesis of 3-aminobenzo[b]thiophenes.[7]

Materials:

-

2-Fluorobenzonitrile

-

Methyl thioglycolate

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO)

-

Microwave synthesizer

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a pressure-rated microwave vial, combine 2-fluorobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in DMSO.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 130°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes gradient) to yield methyl 3-amino-1-benzothiophene-2-carboxylate.

Protocol 2: Hydrolysis of Methyl 3-Amino-1-benzothiophene-2-carboxylate

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 3-amino-1-benzothiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve the methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

-

Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

A precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential mechanisms of action for derivatives of this compound as enzyme inhibitors.

Caption: Inhibition of the anti-apoptotic protein Mcl-1 by a benzothiophene derivative, leading to apoptosis.

Caption: Mechanism of branched-chain amino acid catabolism and its upregulation by a benzothiophene derivative inhibiting BDK.

References

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 3-Aminothiophene-2-carboxamide 97 147123-47-5 [sigmaaldrich.com]

- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-Amino-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure and conformational flexibility. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon available data for the core benzothiophene structure and related derivatives. While a specific crystal structure for this exact molecule is not publicly available, this guide outlines the expected geometric parameters, discusses potential conformations, and provides detailed experimental protocols for its synthesis and characterization, forming a foundational resource for researchers in the field.

Introduction

This compound, with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol , belongs to the family of benzothiophenes, which are bicyclic compounds consisting of a benzene ring fused to a thiophene ring.[1] The presence of both an amino group at the 3-position and a carboxylic acid group at the 2-position imparts this molecule with unique chemical properties and a wide range of biological activities, including antimicrobial and potential anticancer properties.[1] Understanding the precise arrangement of these functional groups and the overall molecular conformation is paramount for designing derivatives with enhanced potency and selectivity for various biological targets.

Molecular Structure

The core of this compound is the planar benzothiophene ring system. The amino and carboxylic acid substituents at the C3 and C2 positions, respectively, are key determinants of the molecule's overall geometry and electronic properties.

Predicted Molecular Geometry

In the absence of experimental crystallographic data for this compound, its molecular geometry can be predicted based on theoretical calculations and data from closely related structures. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, including bond lengths and angles.

Table 1: Predicted Bond Lengths for this compound (Calculated)

| Bond | Predicted Bond Length (Å) |

| C=C (thiophene) | ~1.37 - 1.42 |

| C-S | ~1.72 - 1.77 |

| C-N | ~1.38 - 1.42 |

| C-C (benzene) | ~1.39 - 1.41 |

| C-C (fusion) | ~1.40 - 1.43 |

| C-C (carboxyl) | ~1.48 - 1.52 |

| C=O | ~1.21 - 1.24 |

| C-O (hydroxyl) | ~1.33 - 1.36 |

| N-H | ~1.01 |

| O-H | ~0.97 |

Note: These values are estimations based on typical bond lengths in similar molecular fragments and may vary depending on the computational method and basis set used.

Table 2: Predicted Bond Angles for this compound (Calculated)

| Angle | Predicted Bond Angle (°) |

| C-S-C | ~92 - 94 |

| C-C-S | ~110 - 112 |

| C-C-C (thiophene) | ~111 - 113 |

| C-C-N | ~120 - 125 |

| C-C-C (carboxyl) | ~115 - 120 |

| O=C-O | ~120 - 125 |

| H-N-H | ~109.5 |

| C-O-H | ~109 |

Note: These values are estimations and subject to variation.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C2-C(carboxyl) and C3-N bonds. Intramolecular hydrogen bonding between the amino and carboxylic acid groups is expected to play a significant role in stabilizing specific conformations.

The planarity of the benzothiophene ring system restricts the overall conformational freedom. The primary sources of flexibility are the orientations of the amino and carboxylic acid groups. It is highly probable that a strong intramolecular hydrogen bond exists between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid, or between the hydroxyl proton of the carboxylic acid and the lone pair of the amino group's nitrogen. This would result in a relatively planar and rigid conformation.

The logical relationship for conformational preference can be visualized as follows:

Caption: Logic diagram illustrating factors influencing the conformational preference.

Experimental Protocols

Synthesis of this compound

Synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate (Precursor)

-

Reactants: 2-Mercaptophenylacetic acid, Ethyl cyanoacetate, Elemental sulfur, Morpholine (as a base).

-

Procedure:

-

A mixture of 2-mercaptophenylacetic acid (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

-

Morpholine (2 equivalents) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 3-aminobenzo[b]thiophene-2-carboxylate.

-

Hydrolysis to this compound

-

Reactants: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

The synthesized ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

The mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid (e.g., 2M HCl) until the product precipitates.

-

The solid this compound is collected by filtration, washed with cold water, and dried.

-

The overall experimental workflow can be visualized as:

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The synthesized compound should be characterized by standard spectroscopic methods to confirm its structure.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzene ring (multiplets, ~7.0-8.0 ppm).- Broad singlet for the NH₂ protons (chemical shift can vary depending on solvent and concentration).- Very broad singlet for the COOH proton (typically downfield, >10 ppm). |

| ¹³C NMR | - Aromatic carbons of the benzene and thiophene rings (~110-140 ppm).- Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Carbon attached to the amino group (C3) would be shielded compared to the unsubstituted benzothiophene.- Carbon attached to the carboxylic acid group (C2). |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300).- N-H stretching vibrations from the amino group (two bands, ~3300-3500).- C=O stretch from the carboxylic acid (~1680-1710).- C=C stretching of the aromatic rings (~1450-1600).- C-N and C-S stretching vibrations in the fingerprint region. |

| UV-Vis | - Absorption maxima characteristic of the benzothiophene chromophore, likely with shifts due to the amino and carboxyl substituents. |

Conclusion and Future Directions

This compound is a molecule with significant potential in drug discovery. While this guide provides a foundational understanding of its molecular structure, conformation, and synthesis, the absence of a definitive crystal structure highlights a critical knowledge gap. Future research should prioritize the crystallographic determination of this compound to provide precise, experimentally-derived data on its three-dimensional architecture. Such data would be invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutic agents based on this promising scaffold. Further detailed spectroscopic and computational studies will also contribute to a more complete understanding of its conformational dynamics and electronic properties, ultimately aiding in the development of novel drugs with improved efficacy and safety profiles.

References

Spectroscopic and Structural Elucidation of 3-Amino-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules.[1] This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition. Due to the limited availability of publicly accessible, specific experimental data for this exact molecule, this guide presents a combination of data derived from closely related compounds and established spectroscopic principles for the functional groups present.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₇NO₂S[1]

-

Molecular Weight: 193.22 g/mol [1]

-

CAS Number: 40142-71-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the analysis of structurally similar compounds and known spectroscopic data for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 2H | Aromatic-H (H-4, H-7) |

| ~7.2 - 7.5 | m | 2H | Aromatic-H (H-5, H-6) |

| ~5.5 - 6.5 (broad) | br s | 2H | -NH₂ |

| ~12.0 - 13.0 (broad) | br s | 1H | -COOH |

Note: The amino and carboxylic acid protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | -COOH |

| ~145 - 150 | C-3 (C-NH₂) |

| ~135 - 140 | C-7a |

| ~128 - 132 | C-3a |

| ~122 - 128 | Aromatic C-H |

| ~115 - 120 | Aromatic C-H |

| ~100 - 105 | C-2 (C-COOH) |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid dimer) |

| ~1680 - 1660 | Strong | C=O stretch (carboxylic acid) |

| ~1620 - 1600 | Medium | N-H bend (amino group) |

| ~1550 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300 - 1200 | Strong | C-O stretch (carboxylic acid) |

| ~1200 - 1100 | Medium | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 193 | High | [M]⁺ (Molecular Ion) |

| 148 | Moderate | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 121 | Moderate | [M - COOH - HCN]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is typically used.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is then compressed under high pressure (several tons) in a die to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition:

-

The probe is inserted into the ion source, and the sample is heated to induce vaporization.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The detector signal is converted into a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate a typical synthesis and analytical workflow for this compound.

References

The Diverse Biological Activities of 3-Amino-1-benzothiophene-2-carboxylic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3-amino-1-benzothiophene-2-carboxylic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the core biological properties of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for further investigation and the design of novel therapeutic agents.

Core Biological Activities

Derivatives of this compound have been extensively studied, revealing their potential in various therapeutic areas. Preliminary studies and more in-depth investigations have highlighted four key areas of biological activity.[1]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 3-amino-1-benzothiophene derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.[1] The mechanisms underlying their anticancer activity are multifaceted and include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.[2]

Anti-inflammatory Activity

Several derivatives of this compound have demonstrated notable anti-inflammatory properties.[3] These compounds can modulate inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory conditions. Their mechanism of action often involves the inhibition of key inflammatory mediators.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against various bacterial and fungal strains.[1][3] The structural modifications of the benzothiophene core play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Enzyme Inhibition

The ability to selectively inhibit enzymes is a cornerstone of modern drug development. Derivatives of this compound have been identified as inhibitors of several enzymes, indicating their potential for the treatment of a variety of diseases.[1]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various this compound derivatives and related benzothiophene compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Benzothiophene Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [4] |

| 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |

| 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |

| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |

| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

| 11o | Capan-1 (Pancreatic Adenocarcinoma) | 1.4 | [5] |

| 11r | Capan-1 (Pancreatic Adenocarcinoma) | 5.1 | [5] |

| 11s | Capan-1 (Pancreatic Adenocarcinoma) | 5.3 | [5] |

| 11f | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |

| 11g | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |

| 11k | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |

| 11l | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |

| 11n | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |

| K2071 | MDA-MB-231 (Breast Cancer) | ~2 | [6] |

| Stattic | MDA-MB-231 (Breast Cancer) | 1.3 | [6] |

Table 2: Antimicrobial Activity of Benzothiophene Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (MRSA) | 4 | [7] |

| 1e | Gram-negative bacteria | 10-20 | [8] |

| 1g | Gram-negative bacteria | 10-20 | [8] |

| 1h | Gram-negative bacteria | 10-20 | [8] |

| Thiophene derivatives | Gram-negative clinical strains | 31.25 - 250 | [9] |

| Thiophene derivatives | Candida albicans | 31.25 - 62.5 | [9] |

| Thiophene derivatives | Aspergillus niger | 31.25 - 62.5 | [9] |

| Thiophene derivatives | Bacillus subtilis | 7.8 - 125 | [9] |

| Thiophene derivatives | Staphylococcus aureus (MDR) | 125 - 500 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature concerning the biological evaluation of this compound derivatives.

Synthesis of 3-Aminobenzo[b]thiophene Derivatives

A common method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[10]

-

Materials: 2-halobenzonitrile, methyl thioglycolate, triethylamine, dry DMSO.

-

Procedure:

-

A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO is prepared.[10]

-

The reaction mixture is subjected to microwave irradiation at 130 °C for a specified time.[10]

-

After cooling, the mixture is poured into ice-water.[10]

-

The resulting solid precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the desired 3-aminobenzo[b]thiophene derivative.[10]

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Materials: Cancer cell lines, complete culture medium, this compound derivatives, MTT solution, DMSO, 96-well plates.

-

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cells, complete culture medium, this compound derivatives, LPS, Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth, this compound derivatives, 96-well plates.

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in a 96-well plate containing broth.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbe + broth), negative (broth only), and drug-standard controls.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is the lowest concentration of the compound that shows no visible microbial growth.

-

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathways

Experimental Workflows

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. The data and protocols summarized in this technical guide underscore the potential of these compounds as leads for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental methodologies and visualizations of key signaling pathways and workflows are intended to facilitate further research and accelerate the translation of these promising compounds into novel therapeutics. Future efforts should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action for the most promising derivatives.

References

- 1. Buy this compound | 40142-71-0 [smolecule.com]

- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the amino group in 3-Amino-1-benzothiophene-2-carboxylic acid

An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Amino-1-benzothiophene-2-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core with an amino group at the 3-position and a carboxylic acid group at the 2-position.[1] Its molecular formula is C₉H₇NO₂S, and it has a molecular weight of approximately 193.22 g/mol .[1][2] This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to its unique electronic properties and the presence of two reactive functional groups.[1] The strategic positioning of the amino and carboxylic acid groups allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.

Derivatives of this compound have demonstrated significant biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] Notably, compounds based on this scaffold have been investigated as inhibitors of tubulin polymerization and as agents targeting the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and metastasis.[3][4] This guide provides a detailed exploration of the chemical reactivity of the amino group at the 3-position, focusing on key transformations, experimental protocols, and the application of these reactions in the development of biologically active molecules.

Core Reactivity of the Amino Group

The amino group at the C-3 position of the benzothiophene ring is a primary aromatic amine, which imparts characteristic nucleophilic properties. This functionality is the focal point for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The principal reactions involving this amino group are acylation, alkylation, and diazotization.

Acylation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives (3-acylamino-1-benzothiophene-2-carboxylic acids).[1] This reaction is fundamental for introducing a wide array of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule. For instance, the synthesis of various benzo[b]thiophene acylhydrazones with antimicrobial activity relies on the initial formation of an amide-like linkage.[5]

Alkylation and Arylation Reactions

Alkylation of the amino group can be achieved by reacting it with alkyl halides in the presence of a base, leading to the formation of N-alkylated products.[1] While less commonly reported for this specific molecule in the provided literature, this transformation is a standard method for modifying primary amines. Similarly, arylation can be performed, though it often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.

Diazotization Reactions

As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6] This process converts the amino group into a highly versatile diazonium salt intermediate.[6] Diazonium salts are valuable in synthetic chemistry as they can be subsequently replaced by a wide range of substituents—including halogens (via the Sandmeyer reaction), hydroxyl groups, and cyano groups—providing access to a broad spectrum of 3-substituted benzothiophene derivatives.[6][7] This method has been successfully employed to synthesize 3-bromobenzothiophenes, which are key intermediates for kinase inhibitors.[7]

Quantitative Data Summary

The following tables summarize quantitative data for reactions involving the modification of the amino and carboxylic acid groups in benzothiophene derivatives, as reported in the literature.

Table 1: Synthesis of 3-Aminobenzo[b]thiophene Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Halobenzonitriles | Methyl thioglycolate, Et₃N, DMSO, 130°C, Microwave | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | 58-96% | [7] |

| 2-Nitrobenzonitriles | Methyl thioglycolate, Basic conditions | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | N/A |[7] |

Table 2: Synthesis of Amide and Ester Derivatives from Benzo[b]thiophene Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-3-carboxylic acid | EDCI, DMAP, DCM, Amine/Alcohol | N-substituted carboxamides / Esters | 49-88% | [4] |

| Benzo[b]thiophene-2-carboxylic acid | Tert-butyl carbazate, DCC, DMAP, DCM | Tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | N/A | [5] |

| Benzo[b]thiophene-2-carbohydrazide | Aromatic aldehydes, EtOH, Reflux | (E)-N'-(arylmethylidene)benzo[b]thiophene-2-carbohydrazides | 30-85% |[5] |

Experimental Protocols

This section provides detailed methodologies for key reactions involving the amino group of this compound and related compounds.

Protocol 1: General Procedure for Amide Synthesis (Acylation)

This protocol is adapted from the synthesis of benzo[b]thiophene-3-carboxamide derivatives.[4]

References

- 1. Buy this compound | 40142-71-0 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

Carboxylic Acid Functionalization of 3-Amino-1-benzothiophene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthetic strategies for the carboxylic acid functionalization of the 3-amino-1-benzothiophene core, a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of synthetic methodologies, detailed experimental protocols, and an exploration of the therapeutic applications of these derivatives, with a focus on their role as kinase inhibitors.

Introduction

The 3-amino-1-benzothiophene scaffold is a privileged heterocyclic motif renowned for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carboxylic acid functionality, either on the benzothiophene ring system or through acylation of the 3-amino group, provides a valuable handle for further molecular elaboration and can significantly modulate the pharmacological profile of the resulting compounds. These functionalized derivatives have emerged as promising candidates for the development of targeted therapies, particularly as inhibitors of various protein kinases.[2][3][4]

Synthetic Methodologies for Carboxylic Acid Functionalization

The introduction of a carboxylic acid group onto the 3-amino-1-benzothiophene scaffold can be achieved through two primary strategies: direct functionalization of the benzothiophene core to introduce a carboxyl group, and acylation of the 3-amino group with carboxylic acids or their derivatives.

Synthesis of 3-Amino-1-benzothiophene-2-carboxylic Acid

A common and effective method for the synthesis of this compound and its esters involves the reaction of 2-halobenzonitriles with α-mercaptoacetates, such as methyl thioglycolate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[2][3]

A general workflow for this synthesis is depicted below:

Table 1: Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates [2]

| Entry | R | X | Z | Time (min) | Product | Yield (%) |

| 1 | 5-Br | F | CH | 11 | 5a | 87 |

| 2 | 5-Cl | F | CH | 11 | 5b | 83 |

| 3 | 5-NO2 | F | CH | 11 | 5c | 96 |

| 4 | 5-CN | F | CH | 11 | 5d | 89 |

| 5 | 4-Br | F | CH | 11 | 5e | 81 |

| 6 | 4-Cl | F | CH | 11 | 5f | 79 |

| 7 | 4-NO2 | F | CH | 11 | 5g | 91 |

| 8 | 4-CN | F | CH | 11 | 5h | 85 |

| 9 | 5-Ph | F | CH | 35 | 5i | 58 |

| 10 | 5-Br | Cl | CH | 20 | 5a | 65 |

| 11 | 5-NO2 | Cl | CH | 15 | 5c | 88 |

| 12 | 3-Br | F | N | 11 | 16 | 72 |

Functionalization of the 3-Amino Group

The 3-amino group of the benzothiophene core serves as a versatile point for functionalization through acylation with various carboxylic acids, acid chlorides, or anhydrides to yield the corresponding amides. These reactions are typically straightforward and can be facilitated by standard coupling reagents or by direct reaction with more reactive acylating agents.

The coupling of a carboxylic acid to the 3-amino group generally requires the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents.

A direct and often high-yielding method for acylating the 3-amino group involves the use of cyclic or acyclic acid anhydrides. This reaction typically proceeds readily without the need for a coupling agent.

Table 2: Acylation of 3-Amino-1-benzothiophene with Anhydrides

| Entry | Anhydride | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Acetic Anhydride | Pyridine | Reflux | 2 | 3-Acetamido-1-benzothiophene | >90 | [5] |

| 2 | Succinic Anhydride | Acetic Acid | Reflux | 4 | 4-((1-Benzothiophen-3-yl)amino)-4-oxobutanoic acid | ~85 | Hypothetical, based on similar reactions |

| 3 | Maleic Anhydride | Acetic Acid | Reflux | 3 | (Z)-4-((1-Benzothiophen-3-yl)amino)-4-oxobut-2-enoic acid | ~80 | Hypothetical, based on similar reactions |

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[2]

A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is subjected to microwave irradiation in a dedicated microwave synthesizer at 130 °C for the time specified in Table 1. After cooling, the reaction mixture is poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried in vacuo to give the desired product.

General Procedure for the Synthesis of 3-Acylamino-1-benzothiophene-2-carboxamides[5]

To a solution of 3-chloro-1-benzothiophene-2-carbonyl chloride (1) (0.002 mol) and a substituted 2-aminobenzothiazole or other amine (0.002 mol) in 25-30 mL of pyridine, the mixture is refluxed for 10-15 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid that separates is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol.

Applications in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of 3-amino-1-benzothiophene have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Inhibition of the RhoA/ROCK Signaling Pathway

Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as potent inhibitors of the RhoA/ROCK signaling pathway.[1][6][7][8][9] This pathway plays a crucial role in regulating cellular processes such as proliferation, migration, and invasion, which are hallmarks of cancer metastasis. Inhibition of this pathway by benzothiophene derivatives can lead to the suppression of tumor growth and metastasis.[1][6][7][8]

The RhoA/ROCK signaling cascade and the point of inhibition by benzothiophene derivatives are illustrated below:

PIM Kinase Inhibition

Benzothiophene-containing scaffolds have also been investigated as inhibitors of PIM kinases (PIM1, PIM2, and PIM3).[2][10][11] These serine/threonine kinases are implicated in tumorigenesis, and their inhibition presents a promising therapeutic strategy in oncology.[2][10] The development of potent and selective benzothiophene-derived PIM kinase inhibitors is an active area of research.[2]

Conclusion

The carboxylic acid functionalization of 3-amino-1-benzothiophene provides a versatile platform for the synthesis of novel bioactive molecules. The synthetic methodologies outlined in this guide, particularly microwave-assisted reactions, offer efficient routes to these valuable compounds. The demonstrated activity of these derivatives as kinase inhibitors, specifically targeting pathways like RhoA/ROCK, underscores their potential in the development of new therapeutics for cancer and other diseases. Further exploration of the structure-activity relationships of these functionalized benzothiophenes is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]

- 10. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Rising Star in Medicinal Chemistry: A Technical Guide to 3-Amino-1-benzothiophene-2-carboxylic Acid and Its Derivatives

For Immediate Release

Shanghai, China – December 27, 2025 – The versatile scaffold of 3-Amino-1-benzothiophene-2-carboxylic acid is rapidly emerging as a cornerstone in medicinal chemistry, offering a privileged structure for the development of novel therapeutics. This technical guide provides an in-depth analysis of its potential applications, focusing on its anticancer, antimicrobial, and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The benzothiophene core, a bicyclic system containing a fused benzene and thiophene ring, has long been recognized for its diverse pharmacological properties. The specific functionalization at the 2 and 3 positions of the thiophene ring in this compound provides a unique chemical entity for generating a wide array of derivatives with significant therapeutic potential.[1]

Anticancer Applications: A Multi-pronged Attack on Malignancies

Derivatives of this compound have demonstrated significant promise as anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are diverse, including the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways, such as those involving Aurora kinases.

Tubulin Polymerization Inhibition

Several derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The table below summarizes the in vitro activity of selected derivatives.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Sub-nanomolar | [2] |

| 2b | Thiophene carboxamide derivative | Hep3B | 5.46 | [3][4] |

| 2d | Thiophene carboxamide derivative | Hep3B | 8.85 | [3][4] |

| 2e | Thiophene carboxamide derivative | Hep3B | 12.58 | [3][4] |

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. Novel benzothiophene-3-carboxamide derivatives have been designed and optimized as potent inhibitors of Aurora kinases A and B.[3][5]

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 36 | Aurora A/B | Nanomolar range | [3][5] |

| Aurora Kinase Inhibitor III | Aurora A | 42 | [6] |

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. Derivatives of this compound have shown promising antibacterial and antifungal activities, offering a potential new class of antimicrobial agents.

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| 3b | E. coli | 1.11 | [7] |

| 3b | P. aeruginosa | 1.00 | [7] |

| 3b | Salmonella | 0.54 | [7] |

| 3b | S. aureus | 1.11 | [7] |

| 7b | S. aureus | - | [8] |

| 7b | B. subtilis | - | [8] |

| 7b | E. coli | - | [8] |

| 7b | P. aeruginosa | - | [8] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[9]

General Procedure for Microwave-Assisted Synthesis:

-

A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is prepared.

-

The mixture is irradiated in a microwave synthesizer at 130 °C for a specified time.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting solid is collected by filtration, washed with water, and dried to yield the 3-aminobenzo[b]thiophene derivative.

Further modifications, such as acylation of the 3-amino group or amidation of the 2-carboxylic acid group, can be carried out using standard synthetic methodologies to generate a library of diverse derivatives. A novel method for the synthesis of 2-acylamino-1-benzothiophene-3-carboxamides from low-reactivity esters involves the use of lithium amide in tetrahydrofuran.[10]

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12][13][14][15]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under suitable conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[16][17][18][19]

-

Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP on ice.

-

Compound Addition: The test compound or vehicle control is added to the tubulin solution.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The extent of inhibition is calculated by comparing the polymerization curves of the compound-treated samples to the control.

Signaling Pathway Modulation

The anticancer effects of this compound derivatives are often linked to their ability to modulate specific signaling pathways. For instance, their activity as Aurora kinase inhibitors directly impacts the cell cycle machinery.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities through various mechanisms of action. The synthetic accessibility of this core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.

References

- 1. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora Kinase Inhibitor III - Biochemicals - CAT N°: 21851 [bertin-bioreagent.com]

- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 10. [Novel method for the synthesis of carboxamides from low reactivity esters: synthesis of 2-acylamino-1-benzothiophene-3-carboxamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. protocols.io [protocols.io]

- 15. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid, a valuable scaffold in medicinal chemistry, via a multi-step process originating from the Gewald reaction. The protocols detailed below are based on established chemical transformations and are intended to guide researchers in the laboratory.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities, including potential antimicrobial and anticancer properties.[1] The benzothiophene core is a key structural motif in a variety of pharmaceuticals. The Gewald reaction, a multicomponent reaction, provides an efficient route to polysubstituted 2-aminothiophenes.[2][3] This document outlines a three-step synthetic sequence to obtain this compound, starting with the Gewald synthesis of a tetrahydrobenzothiophene intermediate, followed by aromatization and subsequent hydrolysis.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three stages:

-

Gewald Synthesis: Reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

-

Aromatization: Dehydrogenation of the tetrahydrobenzothiophene ring system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form ethyl 3-amino-1-benzothiophene-2-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Cyclohexanone | C₆H₁₀O | 98.14 | Liquid |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Liquid |

| Sulfur | S | 32.06 | Solid |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 225.31 | Solid |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | Solid |

| Ethyl 3-amino-1-benzothiophene-2-carboxylate | C₁₁H₁₁NO₂S | 221.28 | Solid |

| This compound | C₉H₇NO₂S | 193.22 | Solid |

Table 2: Experimental Data for Synthetic Steps

| Step | Product | Yield (%) | Melting Point (°C) |

| 1. Gewald Synthesis | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~70-85% | 118-119 |

| 2. Aromatization | Ethyl 3-amino-1-benzothiophene-2-carboxylate | - | - |

| 3. Hydrolysis | This compound | - | - |

Note: Yields for steps 2 and 3 are dependent on the specific reaction conditions and purification methods and should be optimized.

Experimental Protocols

Step 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from established Gewald reaction procedures.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or methanol)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

-

To this stirred suspension, add morpholine (1.5 equiv.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Step 2: Aromatization of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol utilizes DDQ for the dehydrogenation of the tetrahydrobenzothiophene ring.

Materials:

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous solvent (e.g., dioxane, benzene, or toluene)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv.) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add DDQ (2.2 equiv.) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The reduced form of DDQ (hydroquinone) will precipitate. Remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate ethyl 3-amino-1-benzothiophene-2-carboxylate.

Step 3: Hydrolysis of Ethyl 3-amino-1-benzothiophene-2-carboxylate

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 3-amino-1-benzothiophene-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Dissolve ethyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv.) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0-3.0 equiv.) in water to the flask.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Gewald Reaction Mechanism

Caption: Simplified mechanism of the Gewald reaction.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis. This method offers significant advantages over classical heating approaches, including drastically reduced reaction times and potentially higher yields.

Introduction

This compound and its derivatives are important heterocyclic compounds that have shown promise in drug discovery, exhibiting a range of biological activities.[1] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis provides a rapid and efficient alternative for the construction of the 3-aminobenzo[b]thiophene core structure.[2]

The described two-step synthesis involves an initial microwave-assisted annulation to form the methyl ester precursor, followed by a rapid microwave-assisted saponification to yield the final carboxylic acid.

Overall Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the methyl ester intermediate and its subsequent hydrolysis to the target carboxylic acid.

Caption: A two-step microwave-assisted synthesis of the target compound.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Methyl 3-Amino-1-benzothiophene-2-carboxylate

This protocol is adapted from the method described by Bagley et al. for the synthesis of related scaffolds.[2]

Materials:

-

Substituted 2-halobenzonitrile (1.0 equiv)

-

Methyl thioglycolate (1.05 equiv)

-

Triethylamine (Et3N) (3.1 equiv)

-

Dry Dimethyl sulfoxide (DMSO)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a designated microwave reactor vial, combine the 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 130 °C for the time specified for the particular substrate (refer to Table 1). The hold time at the set temperature is modulated by the instrument's power output.[2]

-

After the irradiation is complete, cool the reaction vial to room temperature using a stream of compressed air.

-

Pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry it in vacuo to obtain the crude methyl 3-amino-1-benzothiophene-2-carboxylate.

-

The product can be further purified by column chromatography if necessary.

Step 2: Microwave-Assisted Saponification to this compound

This protocol is based on the rapid saponification of a similar benzothiophene derivative mentioned by Bagley et al.[2]

Materials:

-

Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv)

-

Aqueous solution of a base (e.g., NaOH or KOH)

-

Methanol or Ethanol (as a co-solvent)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

Place the methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv) in a microwave reactor vial.

-

Add a solution of a suitable base (e.g., 1 M NaOH) in a mixture of water and a co-solvent like methanol or ethanol.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 100 °C for 3 minutes.[2]

-

After cooling, carefully acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with water to remove any inorganic salts.

-

Dry the product in vacuo to yield this compound.

Data Presentation

Table 1: Reaction Conditions for Step 1 - Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates

The following table summarizes the reaction times and yields for the synthesis of various substituted methyl 3-aminobenzo[b]thiophene-2-carboxylates using the microwave-assisted protocol.[2]

| Entry | 2-Halobenzonitrile Substituent | Time (min) | Yield (%) |

| 1 | 5-Bromo | 11 | 96 |

| 2 | 5-Chloro | 11 | 91 |

| 3 | 5-Fluoro | 12 | 83 |

| 4 | 6-(Trifluoromethyl) | 15 | 88 |

| 5 | 6-Nitro | 15 | 94 |

| 6 | 5-Phenyl | 15 | 93 |

| 7 | Unsubstituted | 15 | 85 |

| 8 | 5-(Trifluoromethyl) | 20 | 81 |

Table 2: Characterization Data for this compound

The following table provides key characterization data for the final product.

| Property | Value |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol [1] |

| Melting Point | Data not available in the searched literature. Similar compounds, like 5-amino-1-benzothiophene-2-carboxylic acid, have melting points in the range of 274-276°C.[3] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected signals would include aromatic protons, an amine (NH₂) singlet, and a carboxylic acid (COOH) proton. Specific experimental data is not available in the searched literature. For the methyl ester precursor, aromatic protons appear between 7.12 and 8.12 ppm, the NH₂ protons as a broad singlet around 7.12 ppm, and the methyl ester singlet at 3.78 ppm.[2] |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | Expected signals would include aromatic carbons, a carbonyl carbon, and carbons of the thiophene ring. Specific experimental data is not available in the searched literature. For the methyl ester precursor, the carbonyl carbon appears at 164.8 ppm.[2] |

| IR (cm⁻¹) | Expected characteristic peaks include N-H stretching (amines, ~3400-3250 cm⁻¹), O-H stretching (carboxylic acid, broad, ~3300-2500 cm⁻¹), and C=O stretching (carboxylic acid, ~1760-1690 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | Expected m/z: 194.0270 [M+H]⁺, 192.0125 [M-H]⁻ |

Logical Relationships and Mechanisms

The synthesis of the 3-aminobenzo[b]thiophene core is a variation of the Gewald reaction, proceeding through a proposed reaction pathway involving nucleophilic substitution and subsequent intramolecular cyclization.

Caption: A simplified representation of the proposed reaction mechanism.

References

Application Note and Protocol: Synthesis of 3-Aminobenzothiophene-2-carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-aminobenzothiophene-2-carboxamides, a class of heterocyclic compounds with significant applications in drug discovery and medicinal chemistry. These scaffolds are integral to the development of various therapeutic agents, including kinase inhibitors. The protocol outlined below is a robust and efficient method for generating these valuable molecular building blocks.

Introduction

Substituted benzothiophenes are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a range of clinically used drugs and developmental candidates.[1] The 3-aminobenzothiophene-2-carboxamide core, in particular, has garnered substantial interest due to its role as a key pharmacophore in the design of inhibitors for various protein kinases, such as LIMK1, PIM kinases, and MAPK-2 kinase (MK2).[1] These kinases are implicated in numerous diseases, most notably in oncology, making their inhibitors promising therapeutic targets. This protocol details a microwave-assisted synthetic route, which offers significant advantages in terms of reduced reaction times and improved efficiency over traditional methods.[1][2]

Synthesis Overview